molecular formula C15H28N2O6 B2795741 (2R,3S)-3-[(2-Methylpropan-2-yl)oxy]-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]butanoic acid CAS No. 2375248-47-6

(2R,3S)-3-[(2-Methylpropan-2-yl)oxy]-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]butanoic acid

Cat. No. B2795741
M. Wt: 332.397
InChI Key: DBVOKXCIQWXFIN-GXSJLCMTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3S)-3-[(2-Methylpropan-2-yl)oxy]-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]butanoic acid is a useful research compound. Its molecular formula is C15H28N2O6 and its molecular weight is 332.397. The purity is usually 95%.
BenchChem offers high-quality (2R,3S)-3-[(2-Methylpropan-2-yl)oxy]-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,3S)-3-[(2-Methylpropan-2-yl)oxy]-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Enantioselective Synthesis : This compound is used in the enantioselective synthesis of α,α-dialkylated α-amino acids and α,β-dialkylated α,β-diaminopropionic acids, providing a more economical approach compared to similar compounds (Rojas‐Lima et al., 2005).

  • Chemical Derivative Studies : Research has been conducted on the synthesis, structural, and stereochemical characterization of diastereomers of 1-β-O-Acyl glucuronides derived from similar compounds, which are major metabolites in pharmacokinetics (Baba et al., 2018).

  • Synthesis of N-Substituted Oxazinanones : The compound is involved in the synthesis of N-substituted 1,3-oxazinan-2-ones, a process that includes a one-pot reaction of tetraethylammonium bicarbonate, 1,3-dibromopropane, and primary amine (Trifunović et al., 2010).

  • Synthesis in Radiopharmaceuticals : Its use in the preparation of methyl 3-oxo-4,4-dimethylpentanoate-1,3-14C, a compound relevant in the field of radiopharmaceuticals, has been documented (Sieving, 1987).

  • Infrared Spectroelectrochemistry : It has applications in the development of IR-detectable metal–carbonyl tracers for amino functions, particularly in the context of spectroelectrochemical studies (Kowalski et al., 2009).

  • Quantum Chemical Investigations : The compound has been studied in quantum chemical investigations, particularly in understanding hydrogen bonding and molecular complexes, which are significant in molecular structure analysis (Thirunarayanan et al., 2017).

  • Asymmetric Synthesis of Non-Natural Amino Acids : It is also used in the asymmetric synthesis of non-natural amino acid derivatives, showcasing its role in the creation of novel α-amino acid compounds (Yang et al., 2015).

properties

IUPAC Name

(2R,3S)-3-[(2-methylpropan-2-yl)oxy]-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O6/c1-9(22-14(2,3)4)11(12(19)20)17-10(18)8-16-13(21)23-15(5,6)7/h9,11H,8H2,1-7H3,(H,16,21)(H,17,18)(H,19,20)/t9-,11+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBVOKXCIQWXFIN-GXSJLCMTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)CNC(=O)OC(C)(C)C)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C(=O)O)NC(=O)CNC(=O)OC(C)(C)C)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3S)-3-[(2-Methylpropan-2-yl)oxy]-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]butanoic acid

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